6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
Description
6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxy-2-methylphenyl group at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 2. This structure combines electron-donating (methoxy, methyl) and polar (carboxylic acid) groups, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-(4-methoxy-2-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3S/c1-8-6-10(20-3)4-5-11(8)12-7-17-9(2)13(14(18)19)21-15(17)16-12/h4-7H,1-3H3,(H,18,19) |
InChI Key |
SVLRCLARRZEQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CN3C(=C(SC3=N2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method adapts the industrial protocol for 2-amino-thiazole-5-carboxylic acid derivatives, modified to incorporate the 4-methoxy-2-methylphenyl group. The synthesis proceeds through three stages:
-
Condensation : 2,3-Dichloroacryloyl chloride reacts with 4-methoxy-2-methylaniline in the presence of sodium bicarbonate.
-
Alkanolysis : Intermediate IIIa undergoes methanolysis with sodium methanolate.
-
Cyclization : Thiourea facilitates ring closure under acidic conditions.
Step 2: Alkanolysis
-
Reagents : Sodium methanolate (30% w/w in methanol, 1.5 eq), methanol.
-
Conditions : 50°C, 5 h, followed by distillation to remove toluene.
-
Yield : ~85% (crude).
Step 3: Cyclization
-
Reagents : Thiourea (1.2 eq), HCl (37% w/w, 5 eq), acetic acid.
-
Conditions : 60–65°C, 11 h.
-
Workup : Distillation under reduced pressure, recrystallization (THF/hexane/methanol/water).
-
Final Yield : 68% (purified).
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 68% |
| Purity (HPLC) | ≥98% |
| Melting Point | 215–218°C |
| Characterization | ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH₃), 3.83 (s, 3H, OCH₃), 7.12–7.45 (m, 3H, ArH). |
Synthetic Route 2: Halogenoketone-Mediated Cyclization
Reaction Overview
Inspired by imidazo[2,1-b]thiazole syntheses, this route employs 4-chloromethyl-ω-bromoacetophenone derivatives to assemble the core structure.
Step 1: Halogenoketone Preparation
-
Reagents : 4-Methoxy-2-methylbenzaldehyde (1.0 eq), bromoacetic acid (1.5 eq), H₂SO₄ (cat.).
-
Conditions : 80°C, 6 h.
-
Outcome : 4-(Bromomethyl)-2-methoxy-6-methylacetophenone.
Step 2: Arbuzov Reaction
-
Reagents : Triethyl phosphite (1.2 eq), halogenoketone (1.0 eq).
-
Conditions : 120°C, 3 h.
-
Yield : 89% (phosphonate intermediate).
Step 3: Cyclization with 2-Amino-3-methylthiazole
-
Reagents : 2-Amino-3-methylthiazole (1.0 eq), phosphonate intermediate (1.0 eq), DMF.
-
Conditions : 100°C, 8 h.
-
Workup : Column chromatography (SiO₂, ethyl acetate/hexane).
-
Final Yield : 62%.
Key Data
Synthetic Route 3: Microwave-Assisted One-Pot Synthesis
Reaction Overview
A modern approach reduces reaction time and improves yield through microwave irradiation.
Detailed Procedure
-
Reagents : 2-Amino-3-methylthiazole (1.0 eq), 4-methoxy-2-methylbenzaldehyde (1.0 eq), ethyl bromopyruvate (1.2 eq), ZnCl₂ (0.1 eq), ethanol.
-
Conditions : Microwave, 100 W, 120°C, 30 min.
-
Workup : Acidification (HCl 1M), filtration.
-
Yield : 78%.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 30 min |
| Yield | 78% |
| Purity (GC-MS) | 96% |
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 68% | 62% | 78% |
| Reaction Time | 20 h | 17 h | 0.5 h |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Cost Efficiency | Moderate | High | High |
| Key Advantage | High purity | Regioselectivity | Rapid synthesis |
Challenges and Optimization Strategies
-
Regioselectivity : Route 2 ensures precise substitution at position 6 via the Arbuzov reaction.
-
Acid Sensitivity : Microwave synthesis (Route 3) avoids prolonged exposure to acidic conditions, preserving the methoxy group.
-
Purification : Recrystallization from THF/hexane/methanol/water (1:1:1:1) achieves >98% purity .
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or catalytic decarboxylation under controlled conditions:
| Reaction Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| Heating at 200°C under inert atmosphere | 3-methylimidazo[2,1-b]thiazole derivative | Radical-mediated CO₂ elimination | Complete decarboxylation occurs within 2 hours |
| Cu(OAc)₂ catalysis in DMF | 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole | Metal-assisted proton abstraction | Higher yields (85–92%) compared to thermal methods |
This reactivity is critical for generating intermediates used in pharmaceutical synthesis.
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution:
Reagents and Outcomes:
-
Ethanol/H₂SO₄: Forms ethyl ester (96% yield at reflux)
-
Thionyl chloride (SOCl₂): Generates acyl chloride intermediate, reacting with amines to produce amides (e.g., morpholine derivative, 88% yield)
Notable Example:
This amide derivative showed enhanced solubility in polar aprotic solvents .
Electrophilic Aromatic Substitution (EAS)
The 4-methoxy-2-methylphenyl group directs electrophiles to specific positions:
Key Data:
Oxidation and Reduction
a. Thiazole Ring Oxidation:
b. Nitro Group Reduction (Synthetic Analogues):
For structurally similar nitro-containing compounds (e.g., 6-(3-nitrophenyl) analogues):
\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2 \quad (\text{95% yield in ethanol})[2]
This suggests potential applicability to modified derivatives of the target compound.
Cross-Coupling Reactions
The methyl group on the phenyl ring participates in palladium-catalyzed couplings:
Optimized Conditions:
-
1.5 eq boronic acid, 2 mol% catalyst, 80°C in toluene/H₂O (4:1)
Complexation with Metal Ions
The nitrogen-rich structure chelates transition metals:
| Metal Salt | Stoichiometry | Stability Constant (log K) |
|---|---|---|
| Cu(II) acetate | 1:2 (metal:ligand) | 12.3 ± 0.2 (pH 7.4) |
| Fe(III) chloride | 1:1 complex | 9.8 ± 0.3 |
These complexes demonstrate enhanced antibacterial activity compared to the parent compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action includes:
- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and breast cancer cell lines.
Case Study: Antiproliferative Effects
A notable study evaluated the compound against PDAC cell lines, revealing the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUIT-2 | 0.8 | Inhibition of EMT markers |
| Capan-1 | 1.5 | Reduction in cell migration |
| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |
The compound's ability to inhibit epithelial-to-mesenchymal transition (EMT) markers such as E-cadherin and vimentin was significant, leading to reduced cell migration and spheroid shrinkage.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).
Antitubercular Activity Data
Recent evaluations reported the following IC50 values for the compound against Mtb:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid | 2.32 | No activity against non-tuberculous mycobacteria |
The selectivity indicates that the compound can effectively target Mtb without affecting non-tuberculous strains.
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Insights:
In contrast, fluoro or chloro substituents (e.g., 951908-85-3, 380195-03-9) introduce electron-withdrawing effects, improving metabolic stability or altering receptor interactions . Ethoxy substitution () increases lipophilicity compared to methoxy, which may enhance membrane permeability but reduce solubility .
Steric Effects The 3,5-dimethyl substitution in 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethyl... In iridium complexes (), naphthyl substituents at position 6 red-shift emission wavelengths (e.g., 609 nm for mn2mt), while trifluoromethyl groups blue-shift emissions (585 nm) due to altered triplet energy levels .
Functional Group Modifications
- Ethyl ester prodrugs (e.g., 380195-03-9) improve oral bioavailability by masking the carboxylic acid, as seen in aldose reductase inhibitors .
- Carboxylic acid groups (e.g., target compound) enhance polarity, favoring interactions with charged residues in enzymatic active sites .
Luminescent iridium complexes () highlight the role of imidazo[2,1-b]thiazole derivatives in materials science, with quantum yields up to 55.5% .
Biological Activity
6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, antioxidant effects, and other pharmacological implications.
- Molecular Formula : C14H12N2O2S
- Molecular Weight : 272.32 g/mol
- CAS Number : 134670-46-5
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties. A study demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent activity against human cervical carcinoma (HeLa) and murine leukemia cells (L1210) . The presence of the methoxy group on the phenyl ring enhances the cytotoxic effects, making these compounds promising candidates for further development.
The mechanisms by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. For example, studies have shown that thiazole derivatives can modulate key signaling pathways involved in cancer cell survival and proliferation .
Antioxidant Activity
In addition to anticancer properties, this compound has demonstrated antioxidant activity. This is particularly relevant as oxidative stress is a contributing factor in various diseases, including cancer and diabetes. The compound's ability to scavenge free radicals may provide protective effects against cellular damage .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole ring and substitution patterns on the phenyl moiety significantly influence biological activity. Compounds with electron-donating groups like methoxy at specific positions tend to exhibit enhanced potency against cancer cell lines .
Case Studies
Q & A
Q. What are the established synthetic pathways for 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted thiazole amines with aryl ketones. A common approach includes:
- Microwave-assisted synthesis : Reacting 4-methyl-2-aminothiazole derivatives with brominated aryl ketones (e.g., 4-methoxy-2-methylphenacyl bromide) under microwave irradiation (130°C, 45 min) in ethanol, followed by solvent evaporation and crystallization .
- Conventional reflux : Heating the same reactants in acetone under reflux (24–48 h), followed by acid-base workup and recrystallization from dimethylformamide (DMF) .
Key considerations : Optimize stoichiometry (1:1 molar ratio), solvent choice (ethanol or acetone for solubility), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and aromaticity. For example, methoxy groups appear as singlets near δ 3.8 ppm, while imidazo-thiazole protons resonate at δ 6.9–7.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing (e.g., π-π stacking between imidazo-thiazole and aryl rings) and dihedral angles (<5° deviation from planarity) .
- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions for regioselective substitutions .
- Molecular docking : Simulate interactions with target proteins (e.g., SIRT1 or kinases) to prioritize derivatives with favorable binding affinities. For example, substituents at the 4-methoxy-2-methylphenyl group may enhance allosteric modulation .
- ADMET prediction : Apply tools like SwissADME to assess solubility, metabolic stability, and toxicity early in development .
Q. What methodologies resolve contradictions in reported biological activity data?
- Purity validation : Ensure >97% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .
- Crystallographic analysis : Confirm structural homogeneity, as polymorphic forms (e.g., differing π-π stacking geometries) can alter bioactivity .
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK293 for kinase assays) .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or nitro groups at the phenyl ring to assess electronic effects on potency .
- Bioisosteric replacement : Replace the carboxylic acid with ester or amide groups to modulate solubility and membrane permeability .
- Pharmacophore mapping : Identify critical moieties (e.g., methoxy group for hydrogen bonding) using 3D-QSAR models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
